Predicted LogP: Ethyl (0.77) vs. Methyl (0.29–0.64) – Impact on Lipophilicity-Driven SAR
The predicted octanol‑water partition coefficient (LogP) of 1-ethyl-1H-pyrazole-3-carbonitrile is 0.77, whereas the 1‑methyl analog has reported predicted LogP values ranging from 0.29 to 0.64 across different computational models . The ethyl derivative therefore exhibits a 0.13–0.48 log unit higher lipophilicity, corresponding to an approximately 1.3‑ to 3‑fold greater partition into octanol.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.77 (predicted) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-3-carbonitrile: LogP = 0.29–0.64 (predicted, multiple sources) |
| Quantified Difference | ΔLogP = +0.13 to +0.48 (1.3–3× higher lipophilicity) |
| Conditions | ACD/Labs or XLogP3 prediction algorithms; no experimental LogP available for either compound |
Why This Matters
In fragment-based drug discovery, even a 0.3 log unit difference can significantly shift a fragment’s position in Lipinski space and influence membrane permeability predictions, making the ethyl analog the preferred choice when moderate lipophilicity is required.
